molecular formula C17H10N4Na2O8S B15195425 Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt CAS No. 67875-25-6

Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt

Cat. No.: B15195425
CAS No.: 67875-25-6
M. Wt: 476.3 g/mol
InChI Key: ZTEYHIMDTCOIKX-UHFFFAOYSA-L
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Description

Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate is a synthetic azo compound. It is characterized by its vibrant color and is commonly used in various industrial applications, particularly as a dye. The compound’s structure includes a naphthalene ring and a benzoate group, linked by an azo bond, which is responsible for its chromophoric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-5-hydroxy-7-sulfonato-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-nitrobenzoic acid under alkaline conditions to form the azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the stability of the diazonium intermediate and the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, food, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can undergo reversible cleavage under certain conditions. This property is exploited in various applications, such as pH indicators and drug delivery systems. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can lead to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-hydroxy-1-naphthalenesulfonate
  • Disodium 4-nitro-1-naphthalenesulfonate
  • Disodium 2-hydroxy-1-naphthalenesulfonate

Uniqueness

Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in dye applications, while its ability to form stable complexes with drugs highlights its potential in medical research .

Properties

CAS No.

67875-25-6

Molecular Formula

C17H10N4Na2O8S

Molecular Weight

476.3 g/mol

IUPAC Name

disodium;6-amino-5-[(2-carboxy-4-nitrophenyl)diazenyl]-8-oxidonaphthalene-2-sulfonate

InChI

InChI=1S/C17H12N4O8S.2Na/c18-13-7-15(22)11-6-9(30(27,28)29)2-3-10(11)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24;;/h1-7,22H,18H2,(H,23,24)(H,27,28,29);;/q;2*+1/p-2

InChI Key

ZTEYHIMDTCOIKX-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C3C=CC(=CC3=C(C=C2N)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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